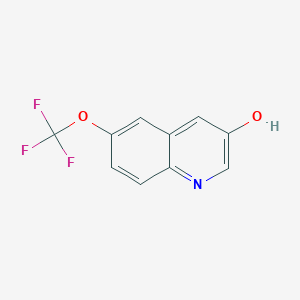

6-(Trifluoromethoxy)quinolin-3-ol

Beschreibung

Eigenschaften

IUPAC Name |

6-(trifluoromethoxy)quinolin-3-ol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H6F3NO2/c11-10(12,13)16-8-1-2-9-6(4-8)3-7(15)5-14-9/h1-5,15H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SDUDCWSGFIBQEO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=NC=C(C=C2C=C1OC(F)(F)F)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H6F3NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

229.15 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

An In-depth Technical Guide to 6-(Trifluoromethoxy)quinolin-3-ol: Properties, Synthesis, and Applications

For the attention of: Researchers, scientists, and drug development professionals.

This technical guide provides a comprehensive overview of the physical and chemical properties, a plausible synthetic route, and potential applications of 6-(Trifluoromethoxy)quinolin-3-ol. This molecule is of significant interest in medicinal chemistry due to the presence of the quinoline scaffold, a common feature in many therapeutic agents, and the trifluoromethoxy group, which can enhance drug-like properties.

Molecular Identity and Physicochemical Properties

6-(Trifluoromethoxy)quinolin-3-ol is a fluorinated heterocyclic compound. Its core structure is a quinoline ring, which is a bicyclic aromatic system composed of a benzene ring fused to a pyridine ring. The molecule is further functionalized with a hydroxyl group at the 3-position and a trifluoromethoxy group at the 6-position.

Table 1: Core Identifiers and Physical Properties of 6-(Trifluoromethoxy)quinolin-3-ol

| Property | Value | Source |

| IUPAC Name | 6-(trifluoromethoxy)quinolin-3-ol | |

| CAS Number | 1261868-42-1 | |

| Molecular Formula | C₁₀H₆F₃NO₂ | [1] |

| Molecular Weight | 229.16 g/mol | [1] |

| Predicted XLogP3 | 1.8 | [2] |

| Predicted pKa | Phenolic Hydroxyl: ~8-9 | Inferred from related phenols |

| Appearance | Likely a solid at room temperature | Inferred from related quinolinols |

The trifluoromethoxy (-OCF₃) group is a potent electron-withdrawing substituent, a property that significantly influences the electronic environment of the quinoline ring.[3] This electronic effect can impact the molecule's reactivity, acidity of the hydroxyl group, and its potential interactions with biological targets.[3] The presence of the trifluoromethoxy group is also known to enhance metabolic stability and lipophilicity, which are desirable characteristics in drug candidates.[3]

Spectroscopic and Analytical Data (Predicted)

Detailed experimental spectroscopic data for 6-(Trifluoromethoxy)quinolin-3-ol is not widely published. However, based on the known spectral properties of quinoline derivatives and the influence of the trifluoromethoxy and hydroxyl substituents, the following characteristics can be predicted.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons on the quinoline ring. The chemical shifts will be influenced by the positions of the substituents. The proton on the carbon between the nitrogen and the hydroxyl-bearing carbon (C2-H) is expected to be downfield. The protons on the benzene portion of the ring system will show splitting patterns characteristic of a substituted aromatic ring. The phenolic proton will likely appear as a broad singlet, and its chemical shift will be dependent on the solvent and concentration.

¹³C NMR: The carbon NMR spectrum will display ten distinct signals corresponding to the ten carbon atoms in the molecule. The carbon bearing the trifluoromethoxy group will show a characteristic quartet due to coupling with the three fluorine atoms. The carbons attached to the electronegative oxygen and nitrogen atoms (C3 and C8a) will be shifted downfield.

¹⁹F NMR: The fluorine NMR spectrum is expected to show a singlet for the three equivalent fluorine atoms of the trifluoromethoxy group. The chemical shift of this signal can be sensitive to the electronic environment and the solvent.[4]

Mass Spectrometry (MS)

The mass spectrum will show a molecular ion peak (M⁺) corresponding to the molecular weight of the compound (m/z = 229.16). Fragmentation patterns would likely involve the loss of the trifluoromethoxy group or other characteristic cleavages of the quinoline ring.

Infrared (IR) Spectroscopy

The IR spectrum is expected to exhibit a broad absorption band in the region of 3200-3600 cm⁻¹ corresponding to the O-H stretching vibration of the phenolic hydroxyl group. Characteristic absorptions for C=C and C=N stretching of the aromatic quinoline system will be observed in the 1500-1650 cm⁻¹ region. Strong C-F and C-O stretching vibrations from the trifluoromethoxy group are also anticipated.

Synthesis and Reactivity

A common and effective method involves the cyclization of an appropriately substituted aniline with a three-carbon synthon. One such approach is a modification of the Skraup-Doebner-von Miller synthesis.[6][7]

Proposed Synthetic Pathway

A potential synthesis could start from 4-(trifluoromethoxy)aniline. This starting material can be reacted with a suitable three-carbon building block, such as acrolein or its equivalent, under acidic conditions to construct the quinoline ring. Subsequent functionalization at the 3-position would be required to introduce the hydroxyl group.

A more direct approach for the synthesis of 3-hydroxyquinolines involves the reaction of an aniline with α-hydroxyketones.[8]

Diagram 1: Proposed Synthetic Workflow for 6-(Trifluoromethoxy)quinolin-3-ol

Caption: A generalized workflow for the synthesis of 6-(Trifluoromethoxy)quinolin-3-ol.

Detailed Experimental Protocol (Hypothetical)

This protocol is a representative procedure based on known syntheses of 3-hydroxyquinolines and should be optimized for this specific substrate.[5][8]

Step 1: Reaction Setup

-

To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 4-(trifluoromethoxy)aniline (1 equivalent).

-

Add a suitable solvent, such as a mixture of acetic acid and water.

-

To this solution, add an α-hydroxyketone like 1,3-dihydroxyacetone (1.2 equivalents).

-

Slowly add a catalytic amount of a strong acid, such as concentrated sulfuric acid or polyphosphoric acid.

Step 2: Reaction Execution

-

Heat the reaction mixture to reflux (typically 100-120 °C) and monitor the progress of the reaction using thin-layer chromatography (TLC).

-

After the reaction is complete (usually several hours), allow the mixture to cool to room temperature.

Step 3: Work-up and Purification

-

Carefully pour the cooled reaction mixture into a beaker of ice water.

-

Neutralize the solution with a base, such as sodium hydroxide or sodium bicarbonate, until a precipitate forms.

-

Collect the crude product by vacuum filtration and wash it with cold water.

-

The crude solid can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel.

Diagram 2: Logical Flow of the Synthetic Protocol

Caption: Step-by-step logic of the proposed synthesis.

Expected Reactivity

The quinoline ring system is generally susceptible to both electrophilic and nucleophilic attack. The electron-withdrawing nature of the trifluoromethoxy group will deactivate the benzene portion of the ring towards electrophilic substitution.[9] Conversely, it may activate the pyridine ring towards nucleophilic attack. The hydroxyl group at the 3-position is a weak acid and can be deprotonated with a suitable base. It can also undergo O-alkylation or O-acylation reactions.

Potential Applications in Drug Discovery

Quinoline derivatives are a well-established class of compounds with a broad range of biological activities, including antimalarial, anticancer, and antibacterial properties.[10] The introduction of a trifluoromethoxy group can enhance these activities and improve the pharmacokinetic profile of a drug candidate.[3]

6-(Trifluoromethoxy)quinolin-3-ol, with its combination of a proven pharmacophore (quinoline) and a group known to improve drug-like properties (-OCF₃), represents a promising scaffold for the development of new therapeutic agents. Further research into its biological activity is warranted.

Safety and Handling

While a specific safety data sheet for 6-(Trifluoromethoxy)quinolin-3-ol is not widely available, it should be handled with the standard precautions for laboratory chemicals. Based on data for similar compounds like 6-(trifluoromethyl)quinoline and 4-hydroxy-6-(trifluoromethyl)quinoline, this compound may be harmful if swallowed, cause skin and eye irritation, and may cause respiratory irritation.[11][12]

Recommended Safety Precautions:

-

Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.[13][14]

-

Handle the compound in a well-ventilated area, preferably in a fume hood.[13][14]

-

Avoid inhalation of dust or vapors.[12]

-

Avoid contact with skin and eyes.[12]

-

In case of contact, wash the affected area thoroughly with water.[13]

References

- Altia, M., & Anbarasan, P. (2024). An efficient reaction of o-acylanilines with α-hydroxyketones provides 3-hydroxyquinolines in good yields. The Journal of Organic Chemistry, 89(23), 16899–16908.

- Chiang, P.-C., & Chen, K. (2018). Preparation of 3-hydroxyquinolines from direct oxidation of dihydroquinolinium salts. RSC Advances, 8(71), 40939–40944.

-

PubChem. (n.d.). 6-(Trifluoromethoxy)-4-quinolinol. Retrieved from [Link]

-

CompuDrug Chemistry Ltd. (n.d.). PREDICTING NMR CHEMICAL SHIFTS. Retrieved from [Link]

- Pan, Q.-W., Wang, J.-H., Wang, Q., Li, H.-J., & Wu, Y.-C. (2020). Synthesis of 2‐Trifluoromethyl Quinolines from α,β‐Unsaturated Trifluoromethyl Ketones: Regiochemistry Reversal Comparing to the Standard Skraup‐Doebner‐Von Miller Synthesis. ChemistrySelect, 5(4), 1481-1485.

- Chen, J., & Li, Z. (2016). Single-step synthesis of 3-hydroxycarbazoles by annulation of electron-rich anilines and quinones. Tetrahedron Letters, 57(37), 4185-4188.

- Chiang, P.-C., & Chen, K. (2018). Preparation of 3-hydroxyquinolines from direct oxidation of dihydroquinolinium salts. RSC Advances, 8(71), 40939–40944.

- Jasiński, M., & Kałuża, Z. (2021). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. International Journal of Molecular Sciences, 22(14), 7584.

- Andrade, C. K. Z., & Pinho, V. D. (2016). Synthesis of Quinolines: A Green Perspective. ACS Sustainable Chemistry & Engineering, 4(7), 3533–3544.

-

PubChem. (n.d.). 6-(Trifluoromethyl)quinoline. Retrieved from [Link]

- Klumpp, D. A., Zhang, Y., Aguirre, S. L., DeLeon, S. J., & Fashion, J. I. (2007). Superelectrophiles and the effects of trifluoromethyl substituents. The Journal of organic chemistry, 72(23), 8968–8971.

- de Oliveira, A. S., de Souza, A. C. B., da Silva, A. C., & de Oliveira, H. C. B. (2021). Photophysical, photostability, and ROS generation properties of new trifluoromethylated quinoline-phenol Schiff bases. Beilstein Journal of Organic Chemistry, 17, 2799–2811.

- Fujisaka, A., Aomatsu, D., Kakutani, Y., Terashima, R., & Hanamoto, T. (2021). SYNTHESIS OF TRIFLUOROMETHYL DERIVATIVES OF QUINOLINE AND ISOQUINOLINE. HETEROCYCLES, 104(3), 572.

- Pan, Q.-W., Wang, J.-H., Wang, Q., Li, H.-J., & Wu, Y.-C. (2020). Synthesis of 2‐Trifluoromethyl Quinolines from α,β‐Unsaturated Trifluoromethyl Ketones: Regiochemistry Reversal Comparing to the Standard Skraup‐Doebner‐Von Miller Synthesis. ChemistrySelect, 5(4), 1481-1485.

-

Pharma Guideline. (2020). Synthesis, Reactions and Medicinal Uses of Quinoline. Retrieved from [Link]

- Beier, P. (2021).

-

Organic Chemistry Portal. (n.d.). Skraup Quinoline Synthesis. Retrieved from [Link]

- Abraham, R. J., & Reid, M. (2005). PREDICTION OF 'H NMR CHEMICAL SHIFTS AND CONFORMATIONAL ANALYSIS OF ORGANIC MOLECULES. University of Liverpool Repository.

- Yu, W., Li, H., & Flagerty, R. (2015). A comparison of chemical shift sensitivity of trifluoromethyl tags: optimizing resolution in 19F NMR studies of proteins. Journal of biomolecular NMR, 62(2), 169–175.

- Iacobazzi, R. M., & Stefanachi, A. (2022). An Accurate Approach for Computational pKa Determination of Phenolic Compounds. Molecules (Basel, Switzerland), 27(24), 8729.

- Faydy, M. E., Dahaieh, N., Ounine, K., Lazrek, H. B., & Elyoussfi, A. (2021). Synthesis and antimicrobial activity evaluation of some new 7-substituted quinolin-8-ol derivatives.

- Brandán, S. A., & Ben Altabef, A. (2013). Synthesis, Structural Study and Spectroscopic Characterization of a Quinolin-8-Yloxy Derivative with Potential Biological Properties. Open Journal of Physical Chemistry, 03(02), 73–87.

-

Doron Scientific. (2023). 6-(Trifluoromethoxy)quinolin-3-ol. Retrieved from [Link]

- Kass, S. R. (2019). Aqueous pKa values from J. Phys. Org. Chem. 2019, 32, e3940. Journal of Physical Organic Chemistry, 32(10), e3940.

- Ewing, G. W. (1950). Absorption Spectra of Heterocyclic Compounds. I. Quinolinols and Isoquinolinols 1. Journal of the American Chemical Society, 72(11), 4982–4985.

- Yu, W., Li, H., & Flagerty, R. (2015). A comparison of chemical shift sensitivity of trifluoromethyl tags: optimizing resolution in ¹⁹F NMR studies of proteins. Journal of biomolecular NMR, 62(2), 169–175.

- Zadykowicz, B., & Gierczyk, B. (2025). New Tools in Heavy Metal Detection: Synthesis, Spectroscopic, and Quantum Chemical Characterization of Selected Water-Soluble Styryl Derivatives of Quinoline and 1,10-Phenanthroline. Molecules (Basel, Switzerland), 30(13), 5432.

- Akın, A., & Aviyente, V. (2022). Evaluation of the pKa's of Quinazoline Derivatives : Usage of Quantum Mechanical Based Descriptors.

- Akın, A. (2022).

- Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (2010). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the. Organometallics, 29(9), 2176–2179.

- Kumar, A., & Singh, R. K. (2022). Synthesis, spectral characterization, crystal structure and computational investigation of 2-formyl-6-methoxy-3-carbethoxy quinoline as potential SARS-CoV inhibitor. Journal of Physics and Chemistry of Solids, 166, 110695.

Sources

- 1. doronscientific.com [doronscientific.com]

- 2. 6-(Trifluoromethoxy)-4-quinolinol | C10H6F3NO2 | CID 2775104 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]

- 4. A comparison of chemical shift sensitivity of trifluoromethyl tags: optimizing resolution in ¹⁹F NMR studies of proteins - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Preparation of 3-hydroxyquinolines from direct oxidation of dihydroquinolinium salts - RSC Advances (RSC Publishing) DOI:10.1039/C8RA07940D [pubs.rsc.org]

- 6. researchgate.net [researchgate.net]

- 7. Synthesis, Reactions and Medicinal Uses of Quinoline | Pharmaguideline [pharmaguideline.com]

- 8. Quinoline synthesis [organic-chemistry.org]

- 9. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. 6-(Trifluoromethyl)quinoline | C10H6F3N | CID 12647567 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 12. assets.thermofisher.com [assets.thermofisher.com]

- 13. labchem-wako.fujifilm.com [labchem-wako.fujifilm.com]

- 14. fishersci.com [fishersci.com]

An In-Depth Technical Guide to the In Vitro Pharmacokinetic Profiling of 6-(Trifluoromethoxy)quinolin-3-ol

Introduction: The Strategic Rationale for Investigating 6-(Trifluoromethoxy)quinolin-3-ol

The quinoline scaffold is a privileged structure in medicinal chemistry, forming the backbone of numerous approved drugs with a wide array of therapeutic applications, including anticancer and antimalarial agents.[1][2][3] The specific analogue, 6-(Trifluoromethoxy)quinolin-3-ol, is of particular interest due to the strategic incorporation of a trifluoromethoxy (-OCF3) group. This functional group is increasingly utilized in modern drug design to enhance key pharmacokinetic properties.[4][5] The trifluoromethoxy group is known to be highly lipophilic and electron-withdrawing, which can significantly influence a molecule's metabolic stability, membrane permeability, and bioavailability.[6][7]

This technical guide provides a comprehensive framework for the in vitro evaluation of the pharmacokinetic profile of 6-(Trifluoromethoxy)quinolin-3-ol. As a novel chemical entity, detailed experimental data is not yet widely available. Therefore, this document serves as a roadmap for researchers, outlining the critical in vitro assays necessary to characterize its absorption, distribution, metabolism, and excretion (ADME) properties. The insights gained from these studies are paramount for predicting its in vivo behavior and assessing its potential as a drug candidate.

I. Metabolic Stability Assessment

A primary driver for incorporating fluorinated groups like trifluoromethoxy is to enhance metabolic stability.[4][8] The carbon-fluorine bond is exceptionally strong, making the -OCF3 group resistant to enzymatic degradation, particularly by cytochrome P450 (CYP) enzymes.[8] This section details the experimental approach to quantify the metabolic stability of 6-(Trifluoromethoxy)quinolin-3-ol.

A. Rationale for Experimental System Selection

To obtain a comprehensive understanding of metabolic stability, both liver microsomes and hepatocytes are employed. Liver microsomes are a subcellular fraction rich in Phase I drug-metabolizing enzymes, particularly CYPs, and are ideal for assessing initial metabolic liabilities.[9][10] Hepatocytes, being intact liver cells, contain both Phase I and Phase II enzymes, offering a more complete picture of a compound's metabolic fate.[9][11][12]

B. Experimental Workflow: Metabolic Stability

Caption: Workflow for the Caco-2 cell permeability assay.

C. Detailed Protocol: Bidirectional Caco-2 Assay

-

Cell Culture:

-

Seed Caco-2 cells onto permeable Transwell inserts and culture for 21 days to allow for differentiation and formation of a confluent monolayer. [13] * Confirm monolayer integrity by measuring the transepithelial electrical resistance (TEER). [14]2. Transport Experiment:

-

Wash the cell monolayers with transport buffer (e.g., HBSS, pH 7.4).

-

For apical-to-basolateral (A→B) transport, add the test compound (typically at 10 µM) to the apical chamber and fresh buffer to the basolateral chamber. [13][14] * For basolateral-to-apical (B→A) transport, add the test compound to the basolateral chamber and fresh buffer to the apical chamber. [13][14] * Incubate at 37°C with gentle shaking for a specified time (e.g., 2 hours).

-

-

Sampling and Analysis:

-

At the end of the incubation, collect samples from the receiver compartments.

-

Analyze the concentration of the compound in the samples by LC-MS/MS.

-

-

Data Interpretation:

-

The apparent permeability coefficient (Papp) is calculated to quantify the rate of transport.

-

The efflux ratio (ER) is determined to assess if the compound is a substrate for efflux transporters. [15]

Parameter Formula Interpretation Apparent Permeability (Papp) Papp = (dQ/dt) / (A * C0) dQ/dt: rate of compound appearance in the receiver chamber; A: surface area of the membrane; C0: initial concentration in the donor chamber. | Efflux Ratio (ER) | ER = Papp (B→A) / Papp (A→B) | An ER > 2 suggests the compound is subject to active efflux. [15]|

-

III. Plasma Protein Binding Assessment

The extent to which a drug binds to plasma proteins influences its distribution and availability to interact with its target. [16][17]Only the unbound fraction of a drug is pharmacologically active. Equilibrium dialysis is the gold standard method for determining plasma protein binding. [16][17][18]

A. Rationale for Equilibrium Dialysis

Equilibrium dialysis is a robust method that measures the distribution of a drug between plasma and a protein-free buffer at equilibrium, separated by a semipermeable membrane. [17][18][19]This technique provides a direct measure of the unbound drug concentration.

B. Experimental Workflow: Equilibrium Dialysis

Caption: Workflow for the equilibrium dialysis assay.

C. Detailed Protocol: Rapid Equilibrium Dialysis (RED) Assay

-

Preparation:

-

Spike human plasma with 6-(Trifluoromethoxy)quinolin-3-ol to the desired final concentration (e.g., 1 µM), ensuring the final DMSO concentration is low (<0.5%). [18]2. Dialysis:

-

Add the spiked plasma to the donor chamber of a RED (Rapid Equilibrium Dialysis) device. [18] * Add dialysis buffer (e.g., PBS, pH 7.4) to the receiver chamber. [18] * Incubate the sealed plate at 37°C on an orbital shaker for 4-6 hours to allow the system to reach equilibrium. [18][19]3. Sampling and Analysis:

-

After incubation, collect equal aliquots from both the plasma and buffer chambers.

-

To account for matrix effects, add blank plasma to the buffer sample and buffer to the plasma sample before protein precipitation with acetonitrile.

-

Analyze the samples by LC-MS/MS to determine the concentrations in each chamber.

-

-

Data Interpretation:

-

The percentage of unbound drug is calculated from the concentration in the buffer chamber relative to the concentration in the plasma chamber.

-

| Parameter | Formula |

| Fraction Unbound (fu) | fu = Concentration in buffer / Concentration in plasma |

| Percent Bound | % Bound = (1 - fu) * 100 |

IV. Cytochrome P450 Inhibition Assessment

Inhibition of CYP enzymes is a major cause of drug-drug interactions (DDIs). [20]It is crucial to evaluate the potential of 6-(Trifluoromethoxy)quinolin-3-ol to inhibit the activity of major CYP isoforms.

A. Rationale for CYP Inhibition Screening

This assay determines the concentration of the test compound that causes 50% inhibition (IC50) of the activity of specific CYP isoforms. [20][21][22]Regulatory agencies recommend testing for inhibition of the most clinically relevant CYP enzymes, including CYP1A2, 2B6, 2C8, 2C9, 2C19, 2D6, and 3A4. [23][24]

B. Experimental Workflow: CYP Inhibition

Caption: Workflow for the CYP450 inhibition assay.

C. Detailed Protocol: IC50 Determination

-

Preparation:

-

In a 96-well plate, add human liver microsomes, a CYP isoform-specific probe substrate, and varying concentrations of 6-(Trifluoromethoxy)quinolin-3-ol.

-

-

Incubation:

-

Pre-incubate the mixture at 37°C.

-

Initiate the reaction by adding NADPH.

-

Incubate for a specific time that is within the linear range of metabolite formation.

-

-

Termination and Analysis:

-

Stop the reaction by adding ice-cold acetonitrile.

-

Centrifuge to pellet the protein.

-

Analyze the supernatant by LC-MS/MS to quantify the formation of the specific metabolite.

-

-

Data Interpretation:

-

The rate of metabolite formation in the presence of the inhibitor is compared to the vehicle control.

-

The IC50 value is determined by fitting the data to a four-parameter logistic equation. [21]

CYP Isoform Probe Substrate Metabolite CYP1A2 Phenacetin Acetaminophen CYP2C9 Diclofenac 4'-Hydroxydiclofenac CYP2D6 Dextromethorphan Dextrorphan | CYP3A4 | Midazolam | 1'-Hydroxymidazolam |

-

V. Conclusion and Future Directions

This technical guide outlines a comprehensive and robust strategy for characterizing the in vitro pharmacokinetic profile of 6-(Trifluoromethoxy)quinolin-3-ol. The data generated from these assays will provide critical insights into its metabolic stability, intestinal permeability, plasma protein binding, and potential for drug-drug interactions. The presence of the trifluoromethoxy group is anticipated to confer enhanced metabolic stability, a highly desirable trait in drug development. [4]The results of these studies will be instrumental in guiding the subsequent stages of preclinical and clinical development, ultimately determining the therapeutic potential of this promising compound.

References

-

BioDuro. (n.d.). ADME Caco-2 Permeability Assay. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). AID 1617 - Protocol for Protein Binding Rapid Equilibrium Dialysis (RED) Assay. PubChem. Retrieved from [Link]

-

ABION. (n.d.). Caco-2 cells permeability. Retrieved from [Link]

-

Novás, M., & Matos, M. J. (2025). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. Molecules, 30(x), x. Retrieved from [Link]

-

European Commission Joint Research Centre. (2013, March 27). DB-ALM Protocol n° 142: Permeability Assay on Caco-2 Cells. Retrieved from [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. (2026, March 25). The Trifluoromethoxy Group: Enhancing Drug Properties. Retrieved from [Link]

-

Brown, H. S., & Cronin, A. (2010). In Vitro Evaluation of Reversible and Irreversible Cytochrome P450 Inhibition: Current Status on Methodologies and their Utility for Predicting Drug–Drug Interactions. Pharmaceuticals, 3(1), 135-163. Retrieved from [Link]

-

Bio-protocol. (n.d.). Protein binding. Retrieved from [Link]

-

Concept Life Sciences. (n.d.). Caco-2 Permeability. Retrieved from [Link]

-

Novás, M., & Matos, M. J. (2025). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. Molecules, 30(x), x. Retrieved from [Link]

-

IntechOpen. (2021, December 22). In vitro Metabolic Stability of Drugs and Applications of LC-MS in Metabolite Profiling. Retrieved from [Link]

-

Evotec. (n.d.). Cytochrome P450 (CYP) Inhibition assay (IC50). Retrieved from [Link]

-

Lalgondar, A., et al. (2008). Impact of pH on Plasma Protein Binding in Equilibrium Dialysis. Molecular Pharmaceutics, 5(3), 517-522. Retrieved from [Link]

-

IPHASE Biosciences. (n.d.). Plasma Protein Binding Dynamics: Equilibrium dialysis and Ultrafiltration Methods and Application in DDIs. Retrieved from [Link]

-

Novás, M., & Matos, M. J. (2026, March 17). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. ResearchGate. Retrieved from [Link]

-

LifeNet Health LifeSciences. (n.d.). CYP Inhibition Assay. Retrieved from [Link]

-

Evotec. (n.d.). Microsomal Stability. Retrieved from [Link]

-

Adebayo, J. O., et al. (2022). Recent advances in chemistry and therapeutic potential of functionalized quinoline motifs – a review. RSC Advances, 12(30), 19345-19369. Retrieved from [Link]

-

Al-Suhaimi, K. S., et al. (2023). Ligand-Based Design of Novel Quinoline Derivatives as Potential Anticancer Agents: An In-Silico Virtual Screening Approach. Pharmaceuticals, 16(10), 1435. Retrieved from [Link]

-

ResearchGate. (n.d.). Physicochemical Data for Quinoline Derivatives. Retrieved from [Link]

-

International Journal of Foundation for Medical Research. (2025, November 15). Synthesis & Characterization of Biologically Important Quinoline & It's Derivatives. Retrieved from [Link]

-

IDAAM Publications. (2022, October 12). World Journal of - Medicinal Chemistry. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). 6-(Trifluoromethoxy)-4-quinolinol. PubChem. Retrieved from [Link]

-

Universitat Rovira i Virgili. (n.d.). Prediction of ADME properties using curriculum learning. Retrieved from [Link]

-

Meng, J., et al. (2024). In Vitro Metabolism and In Vivo Pharmacokinetics Profiles of Hydroxy-α-Sanshool. Toxics, 12(2), 99. Retrieved from [Link]

-

Ghannay, S., et al. (2020). Synthesis, in vitro antimicrobial assessment, and computational investigation of pharmacokinetic and bioactivity properties of novel trifluoromethylated compounds using in silico ADME and toxicity prediction tools. Monatshefte für Chemie - Chemical Monthly, 151(2), 267-277. Retrieved from [Link]

-

Doron Scientific. (2023, March 1). 6-(Trifluoromethoxy)quinolin-3-ol. Retrieved from [Link]

-

Inokuchi, T., et al. (2014). Synthesis and in vitro cytotoxic effect of 6-amino-substituted 11H- and 11Me-indolo[3,2-c]quinolines. European Journal of Medicinal Chemistry, 78, 249-257. Retrieved from [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. Recent advances in chemistry and therapeutic potential of functionalized quinoline motifs – a review - RSC Advances (RSC Publishing) DOI:10.1039/D2RA02896D [pubs.rsc.org]

- 3. ijfmr.com [ijfmr.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]

- 7. nbinno.com [nbinno.com]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. In vitro Metabolic Stability of Drugs and Applications of LC-MS in Metabolite Profiling | IntechOpen [intechopen.com]

- 10. Microsomal Stability | Cyprotex ADME-Tox Solutions | Evotec [evotec.com]

- 11. In vitro Assessment of Metabolic Stability in Suspension Cryopreserved Hepatocytes | Thermo Fisher Scientific - HK [thermofisher.com]

- 12. In vitro Assessment of Metabolic Stability in Suspension Cryopreserved Hepatocytes | Thermo Fisher Scientific - CA [thermofisher.com]

- 13. ADME Caco-2 Permeability Assay-BioDuro-Global CRDMO, Rooted in Science [bioduro.com]

- 14. enamine.net [enamine.net]

- 15. spmed.kr [spmed.kr]

- 16. enamine.net [enamine.net]

- 17. iphasebiosci.com [iphasebiosci.com]

- 18. AID 1617 - Protocol for Protein Binding Rapid Equilibrium Dialysis (RED) Assay - PubChem [pubchem.ncbi.nlm.nih.gov]

- 19. bio-protocol.org [bio-protocol.org]

- 20. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]

- 21. CYP Inhibition (IC50) | Cyprotex ADME-Tox Solutions | Evotec [evotec.com]

- 22. Reversible Inhibition vs. Time-dependent Inhibition: 4 Assays for In Vitro CYP Inhibition Evaluation - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]

- 23. enamine.net [enamine.net]

- 24. lnhlifesciences.org [lnhlifesciences.org]

Comprehensive Technical Guide on 6-(Trifluoromethoxy)quinolin-3-ol: Physicochemical Profiling and Analytical Methodologies

As a highly specialized building block in modern medicinal chemistry, 6-(Trifluoromethoxy)quinolin-3-ol (CAS: 1261868-42-1) represents a critical intersection of heterocyclic scaffold design and fluorine chemistry. The incorporation of a trifluoromethoxy (-OCF3) group onto a quinolin-3-ol core provides a unique physicochemical profile, offering researchers a powerful tool to modulate lipophilicity, metabolic stability, and target binding affinity in drug discovery pipelines.

This whitepaper provides an in-depth technical analysis of the compound's exact mass and molecular weight, the pharmacological rationale behind its structural features, and a self-validating analytical protocol for its high-resolution mass spectrometric (HRMS) characterization.

Physicochemical Properties & Structural Data

To effectively utilize 6-(Trifluoromethoxy)quinolin-3-ol in synthetic workflows or biological assays, researchers must first establish a rigorous understanding of its quantitative parameters. The exact mass is particularly critical for high-resolution mass spectrometry (HRMS) validation, ensuring the absence of isobaric impurities.

Quantitative Data Summary

| Parameter | Value | Causality / Significance |

| Chemical Formula | C10H6F3NO2 | Derived from the quinoline core (C9H7N) substituted with -OH and -OCF3 groups. |

| Molecular Weight (MW) | 229.16 g/mol | Standard average atomic mass; used for bulk stoichiometric calculations [1]. |

| Monoisotopic Exact Mass | 229.035063 Da | Calculated using the most abundant isotopes ( 12 C, 1 H, 19 F, 14 N, 16 O). Critical for HRMS identification. |

| [M+H]+ Precursor Ion | 230.042339 Da | The target exact mass when utilizing positive electrospray ionization (ESI+). |

| CAS Registry Number | 1261868-42-1 | Unique numerical identifier for database cross-referencing and procurement [1]. |

Pharmacological Rationale: The Role of the -OCF3 Group

The strategic placement of a trifluoromethoxy group at the 6-position of the quinolin-3-ol scaffold is not arbitrary. In medicinal chemistry, the quinoline nucleus is a privileged scaffold known for its broad spectrum of activities, including antimalarial and anticancer properties [4]. However, native quinolines often suffer from rapid oxidative metabolism by cytochrome P450 enzymes.

The addition of the -OCF3 group—often referred to as a "pseudo-halogen"—fundamentally alters the molecule's pharmacokinetic trajectory [2].

-

Metabolic Stability: The C-F bond is one of the strongest in organic chemistry (~485 kJ/mol). By masking the metabolically vulnerable 6-position of the quinoline ring, the -OCF3 group prevents rapid aromatic hydroxylation, thereby prolonging the compound's in vivo half-life.

-

Lipophilicity and Permeability: The -OCF3 group significantly increases the lipophilicity (logP) of the molecule compared to a standard methoxy (-OCH3) group [3]. However, unlike bulky aliphatic chains, the oxygen atom in the -OCF3 group provides conformational flexibility, allowing the molecule to navigate lipid bilayers efficiently without violating Lipinski’s Rule of Five [2].

-

Electronic Deactivation: The highly electronegative fluorine atoms exert a powerful inductive electron-withdrawing effect, which reduces the electron density of the aromatic ring [3]. This deactivation makes the scaffold less susceptible to electrophilic attack, further enhancing its chemical stability in physiological environments.

Mechanistic impact of the -OCF3 substitution on the quinolin-3-ol scaffold.

Analytical Methodology: Exact Mass Determination via LC-HRMS

To verify the structural integrity of synthesized or procured 6-(Trifluoromethoxy)quinolin-3-ol, High-Resolution Mass Spectrometry (HRMS) coupled with Ultra-High-Performance Liquid Chromatography (UHPLC) is the gold standard.

The following protocol is designed as a self-validating system : it includes specific causality for each parameter and integrates a mass error threshold to ensure analytical trustworthiness.

Step-by-Step LC-HRMS Protocol

Step 1: Sample Preparation

-

Action: Dissolve 1.0 mg of 6-(Trifluoromethoxy)quinolin-3-ol in 1.0 mL of LC-MS grade Methanol to create a 1 mg/mL stock. Dilute to a working concentration of 1 µg/mL using a 50:50 mixture of Water:Acetonitrile.

-

Causality: The quinoline core is highly hydrophobic due to the -OCF3 group. Methanol ensures complete initial solvation, while the 50:50 aqueous/organic dilution matches the initial mobile phase conditions, preventing solvent-induced peak broadening (the "solvent effect") during injection.

Step 2: UHPLC Separation

-

Column: C18 Reverse-Phase (e.g., 2.1 x 50 mm, 1.7 µm particle size).

-

Mobile Phase A: LC-MS Grade Water + 0.1% Formic Acid (FA).

-

Mobile Phase B: LC-MS Grade Acetonitrile + 0.1% Formic Acid (FA).

-

Gradient: 5% B to 95% B over 5 minutes.

-

Causality: Formic acid acts as a proton donor. The quinoline nitrogen is weakly basic (pKa ~4.9). The acidic mobile phase ensures the nitrogen is fully protonated ( [M+H]+ ) prior to entering the ionization source, drastically maximizing the signal-to-noise ratio.

Step 3: Positive Electrospray Ionization (ESI+)

-

Parameters: Capillary voltage at 3.5 kV, desolvation temperature at 350°C.

-

Causality: ESI+ is chosen over ESI- because the basic quinoline nitrogen readily accepts a proton. The moderate desolvation temperature ensures the solvent evaporates efficiently without thermally degrading the hydroxyl (-OH) group at the 3-position.

Step 4: Mass Analyzer & Data Validation

-

Analyzer: Time-of-Flight (TOF) or Orbitrap.

-

Validation Threshold: The theoretical [M+H]+ exact mass is 230.0423 Da . The system is self-validating if the observed mass falls within a < 5 ppm mass error window (acceptable range: 230.0412 to 230.0434 Da). Any deviation beyond 5 ppm indicates potential isobaric contamination or required instrument recalibration.

Self-validating LC-HRMS workflow for exact mass confirmation.

Conclusion

6-(Trifluoromethoxy)quinolin-3-ol is a highly strategic intermediate. Its molecular weight of 229.16 g/mol and exact mass of 229.035063 Da serve as the foundational metrics for its analytical verification. By leveraging the unique electronic and steric properties of the trifluoromethoxy group, researchers can utilize this scaffold to overcome common pharmacokinetic hurdles—such as rapid metabolism and poor permeability—that historically plague native quinoline derivatives. Strict adherence to the outlined HRMS protocol ensures the high-fidelity characterization required for downstream drug development applications.

References

A Multi-Pronged Strategy for Unveiling the Biological Targets of 6-(Trifluoromethoxy)quinolin-3-ol Derivatives

An In-Depth Technical Guide for Drug Discovery Professionals

Foreword: The Quinoline Quandary in Modern Drug Discovery

The quinoline scaffold is a cornerstone of medicinal chemistry, serving as the foundational structure for a multitude of therapeutic agents with activities spanning from antimalarial to anticancer.[1][2][3][4] The strategic incorporation of a 6-(trifluoromethoxy) group offers significant advantages, notably enhancing metabolic stability and lipophilicity, which can profoundly improve a compound's pharmacokinetic profile.[1][5] Often, derivatives of 6-(trifluoromethoxy)quinolin-3-ol emerge from phenotypic screens—powerful tools that identify compounds modulating a disease-relevant phenotype without prior knowledge of the molecular target.[6][7]

This presents a critical challenge and a pivotal opportunity: the "target deconvolution" puzzle. Identifying the specific protein or pathway through which a bioactive compound exerts its effect is essential for rational lead optimization, understanding its mechanism of action (MoA), and predicting potential off-target toxicities.[8] This guide, intended for researchers, scientists, and drug development professionals, provides a comprehensive, field-proven framework for identifying the biological targets of this promising class of molecules. We will move beyond a simple listing of techniques to explain the causality behind experimental choices, presenting an integrated, multi-pronged strategy designed to deliver validated, high-confidence targets.

Section 1: Hypothesis Generation - In Silico and Knowledge-Based Approaches

Before committing to resource-intensive wet-lab experiments, a robust in silico analysis can narrow the vast landscape of potential targets to a manageable set of high-probability candidates. This initial phase is critical for building a foundational hypothesis.

Computational Target Prediction

Modern computational approaches leverage vast biological and chemical datasets to predict compound-target interactions.[9] These methods are not definitive but are invaluable for prioritizing experimental efforts.

-

Molecular Docking & Virtual Screening: If high-resolution structures of potential target classes (e.g., kinases, proteases) are available, docking simulations can predict the binding pose and affinity of the quinoline derivatives. This can rank potential targets based on binding energy scores.[10][11]

-

Pharmacophore and Shape-Based Screening: By analyzing the 3D arrangement of chemical features in the quinoline scaffold, it's possible to screen databases for known proteins that bind to similar pharmacophores.

-

Knowledge-Based Network Analysis: Tools like the Connectivity Map can compare the gene expression signature induced by a quinoline derivative to a reference database of signatures from compounds with known targets.[12] A high degree of similarity suggests a shared MoA and, by extension, a potential target. Similarly, network pharmacology tools can map the compound's potential interactions within complex protein-protein interaction networks to identify key "hub" proteins.[11]

The Logic of an Integrated Computational Approach

No single computational method is foolproof. The strength of this initial phase lies in data integration. A compelling target hypothesis emerges when multiple, orthogonal in silico methods converge on the same protein or pathway. For instance, a kinase identified through molecular docking that also appears as a central node in a network analysis and is associated with a similar transcriptomic profile in the Connectivity Map becomes a high-priority candidate for experimental validation.

Section 2: Direct Target Engagement - Biochemical & Proteomic Strategies

Following hypothesis generation, the next crucial step is to demonstrate direct physical binding between the quinoline derivative and its putative target protein(s). This section details robust, self-validating experimental workflows.

Affinity-Based Target Identification

The most classic and direct method involves using the small molecule as "bait" to "fish" for its binding partners in a complex biological sample, such as a cell lysate.[13] Affinity Chromatography coupled with Mass Spectrometry (AC-MS) is the gold standard in this category.[8][14]

Causality Behind the Choice: AC-MS provides direct physical evidence of a compound-protein interaction. Its primary challenge lies in the synthesis of an "affinity probe"—a version of the quinoline derivative that is tethered to a solid support (like agarose beads) without disrupting its native binding activity.[15][16] Therefore, structure-activity relationship (SAR) data is invaluable for determining a suitable point of attachment for the linker.

-

Probe Synthesis:

-

Based on SAR, identify a non-essential position on the 6-(trifluoromethoxy)quinolin-3-ol scaffold.

-

Synthesize an analog with a linker arm (e.g., polyethylene glycol) terminating in a reactive group (e.g., N-hydroxysuccinimide ester).

-

Covalently attach the linker-modified compound to an activated solid support (e.g., NHS-activated agarose beads).

-

-

Affinity Matrix Preparation & Validation:

-

Incubate the synthesized probe with the agarose beads to form the affinity matrix.

-

Thoroughly wash the beads to remove any non-covalently bound compound.

-

Crucial Control: Prepare a negative control matrix using beads treated with the linker alone or a structurally similar but inactive compound.

-

-

Protein Pull-Down:

-

Prepare a native cell lysate from a relevant cell line or tissue.

-

Incubate the lysate with the quinoline-derivatized affinity matrix and the negative control matrix in parallel.

-

Perform a series of stringent washes to remove non-specifically bound proteins.

-

-

Elution & Protein Identification:

-

Elute the specifically bound proteins. This can be done non-specifically (e.g., with a high salt or low pH buffer) or specifically.

-

Self-Validating Step (Competition Elution): Incubate the matrix with a high concentration of the original, unmodified "free" 6-(trifluoromethoxy)quinolin-3-ol derivative. Proteins that are specifically displaced represent high-confidence binders.

-

Separate the eluted proteins by SDS-PAGE for a visual check, and then subject the entire eluate to in-solution trypsin digestion.

-

Analyze the resulting peptides by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) to identify the proteins.

-

-

Data Analysis:

-

Identify proteins that are significantly enriched in the experimental pull-down compared to the negative control.

-

Proteins identified via competition elution are prioritized as the most likely direct targets.

-

Label-Free Target Identification

To circumvent the potential issues of modifying the small molecule, label-free methods have become indispensable.[17] These techniques operate on the principle that the binding of a drug to its target protein alters the protein's biophysical properties.

Causality Behind the Choice: CETSA leverages a fundamental biophysical principle: ligand binding generally increases the thermal stability of a protein.[17] When heated, proteins denature and aggregate. A protein bound to a drug will be more resistant to this process and remain soluble at higher temperatures. This method is powerful because it can be performed in intact cells or cell lysates, providing evidence of target engagement in a physiological context.[18]

-

Sample Preparation:

-

Culture relevant cells and divide them into two populations: one treated with the quinoline derivative and one with a vehicle control (e.g., DMSO).

-

After treatment, harvest the cells and lyse them to prepare protein extracts.

-

-

Thermal Challenge:

-

Aliquot the lysate from each condition (treated and control) into multiple tubes.

-

Heat each aliquot to a different temperature in a precise gradient (e.g., from 40°C to 70°C).

-

Cool the samples and centrifuge at high speed to pellet the aggregated, denatured proteins.

-

-

Protein Quantification:

-

Carefully collect the supernatant, which contains the soluble, non-denatured proteins from each temperature point.

-

Digest the proteins into peptides and label them with isobaric tags (e.g., TMT) for multiplexed quantitative mass spectrometry. This allows for precise comparison of protein abundance across all samples in a single MS run.[18]

-

Analyze the samples via LC-MS/MS.

-

-

Data Analysis & Hit Identification:

-

For each identified protein, plot the relative amount of soluble protein as a function of temperature for both the treated and control conditions. This generates a "melting curve."

-

A target protein will exhibit a "thermal shift"—its melting curve will be shifted to higher temperatures in the drug-treated sample compared to the control.

-

Statistical analysis is used to identify proteins with significant and reproducible thermal shifts, which are considered high-confidence target candidates.

-

Section 3: Pathway & Functional Validation

Identifying a direct binding partner is a major milestone, but it is not the final step. It is crucial to confirm that the interaction between the quinoline derivative and its target is responsible for the observed biological phenotype.

Kinome Profiling

Causality Behind the Choice: The quinoline scaffold is a well-known "privileged structure" for kinase inhibitors.[19] Therefore, assessing the compound's effect across a broad panel of kinases is a logical and high-yield strategy. Dysregulation of kinase activity is implicated in numerous diseases, making them a major class of drug targets.[20]

Kinome profiling services offer a rapid way to screen a compound against hundreds of kinases to determine its potency and selectivity.[21][22] This can immediately validate a kinase identified by other means or uncover entirely new, unexpected kinase targets.

| Profiling Method | Principle | Key Advantages | Providers (Examples) |

| Activity-Based Assays | Measures the ability of the compound to inhibit the catalytic activity (phosphorylation) of each kinase. | Provides direct functional data (IC50 values); considered the gold standard. | Reaction Biology, Eurofins Discovery[21][22] |

| Competition Binding Assays | Measures the ability of the compound to displace a known ligand from the kinase's active site. | High-throughput; does not require active enzyme. | Eurofins Discovery (KINOMEscan™)[22] |

| Continuous (Kinetic) Assays | Monitors enzyme activity in real-time to derive true reaction rates. | Provides deeper mechanistic insight, can detect time-dependent inhibition. | AssayQuant (KinSight™)[23] |

| Cell-Based Profiling | Measures phosphorylation of known kinase substrates within treated cells. | Physiologically relevant; confirms target engagement in a cellular context. | Cell Signaling Technology (KinomeView®)[24] |

Genetic Validation (CRISPR/RNAi)

Causality Behind the Choice: Genetic approaches provide the strongest evidence linking a target to a phenotype. If a compound's efficacy is dependent on a specific protein, then removing that protein from the cell should render the cell resistant to the compound.

-

CRISPR-Cas9 Knockout Screens: A genome-wide library of guide RNAs can be used to create a population of cells, each with a different gene knocked out. By treating this population with the quinoline derivative, one can identify which knockouts confer resistance. The genes that, when absent, lead to survival are essential for the compound's mechanism of action and may include the direct target or critical downstream effectors.[25]

-

Target-Specific Validation: Once a primary target is identified (e.g., from TPP or AC-MS), its role can be confirmed directly. Create a specific knockout or knockdown (using siRNA) of the target gene. The resulting cells should show a significantly diminished response to the compound compared to wild-type cells.

Section 4: The Power of Integration: Building a Validated Target Case

The true strength of a target deconvolution campaign lies not in a single experiment, but in the convergence of evidence from multiple, orthogonal approaches. A high-confidence target dossier is built when the data paints a consistent and logical picture.

In the example illustrated above, a candidate target, "Kinase X," is first suggested by computational methods. This hypothesis is then confirmed by two independent, direct binding assays (TPP and AC-MS). The functional relevance is subsequently established through broad kinome profiling, which confirms potent inhibition, and a CRISPR knockout experiment, which demonstrates that the target is essential for the compound's activity. Finally, a cellular assay confirms that the compound engages the target in cells and modulates its downstream signaling pathway. This layered, self-reinforcing evidence provides the highest possible degree of confidence in the identified target.

Conclusion

Identifying the biological targets of 6-(trifluoromethoxy)quinolin-3-ol derivatives, or any hit from a phenotypic screen, is a complex but solvable challenge. Success hinges on moving beyond any single technique and embracing an integrated, multi-pronged strategy. By layering evidence from computational prediction, direct biochemical engagement, and functional genetic validation, researchers can deconvolve a compound's mechanism of action with high confidence. This rigorous, causality-driven approach is fundamental to transforming a promising phenotypic hit into a rationally optimized clinical candidate, ultimately accelerating the journey from discovery to therapeutic reality.

References

-

Drug Hunter. (2023, May 1). Drug Target Identification Methods After a Phenotypic Screen. Available at: [Link]

-

MtoZ Biolabs. Kinome Profiling Service. Available at: [Link]

-

Drug Target Review. (2019, June 5). Phenotypic profiling in drug discovery. Available at: [Link]

-

Reaction Biology. Kinase Panel Screening and Profiling Service. Available at: [Link]

-

Gao, J., et al. (2022). Unmodified methodologies in target discovery for small molecule drugs: A rising star. Biomedicine & Pharmacotherapy. Available at: [Link]

-

Broad Institute. Small-molecule Target and Pathway Identification. Available at: [Link]

-

Li, L., et al. (2023). Automation to Enable High-throughput Chemical Proteomics. Molecular & Cellular Proteomics. Available at: [Link]

-

Lomenick, B., et al. (2010). Identification of Direct Protein Targets of Small Molecules. ACS Chemical Biology. Available at: [Link]

-

Discovery On Target. Target-Identification-Phenotypic-Screening. Available at: [Link]

-

Moffat, J.G., et al. (2017). Phenotypic Drug Discovery: Recent successes, lessons learned and new directions. Nature Reviews Drug Discovery. Available at: [Link]

-

Kanoh, N. (2013). Affinity-based target identification for bioactive small molecules. MedChemComm. Available at: [Link]

-

Al-Haddad, R., et al. (2023). Target identification of small molecules: an overview of the current applications in drug discovery. Cell Communication and Signaling. Available at: [Link]

-

Luo, Y., et al. (2009). Small-molecule affinity chromatography coupled mass spectrometry for drug target deconvolution. Expert Opinion on Drug Discovery. Available at: [Link]

-

Eurofins Discovery. Kinase Screening and Profiling - Guidance for Smart Cascades. Available at: [Link]

-

Tan, S., et al. (2023). High-throughput drug target discovery using a fully automated proteomics sample preparation platform. Chemical Science. Available at: [Link]

-

Wang, Y., et al. (2025). A novel approach for target deconvolution from phenotype-based screening using knowledge graph. Computational and Structural Biotechnology Journal. Available at: [Link]

-

Cravatt, B.F., et al. (2012). How chemoproteomics can enable drug discovery and development. Nature Reviews Drug Discovery. Available at: [Link]

-

Gupta, P., et al. (2025). Targeting disease: Computational approaches for drug target identification. Advances in Pharmacology. Available at: [Link]

-

Annis, D.A., et al. (2001). Strategic Use of Affinity-Based Mass Spectrometry Techniques in the Drug Discovery Process. Analytical Chemistry. Available at: [Link]

-

Johnson, R.L., et al. (2020). Affinity Selection-Mass Spectrometry: Defining the Bioactive Compounds in Complex Mixtures of Natural Products and Combinatorial Libraries. LCGC International. Available at: [Link]

-

de Moraes, L.A.B., et al. (2022). Affinity Selection Mass Spectrometry (AS-MS) as a Tool for Prospecting Target Ligands. Brazilian Journal of Analytical Chemistry. Available at: [Link]

-

Chen, X. & Wong, Y.K. (2022). A brief introduction to chemical proteomics for target deconvolution. European Review for Medical and Pharmacological Sciences. Available at: [Link]

-

ResearchGate. (2021). Computational Approaches for Drug Target Identification. Available at: [Link]

-

Winter, G.E., et al. (2020). Chapter 5: Contemporary Techniques for Target Deconvolution and Mode of Action Elucidation. In Phenotypic Screening (pp. 95-128). Royal Society of Chemistry. Available at: [Link]

-

Zenodo. (2022). TARGETS AND BIOLOGICAL ACTIVITIES OF CINNOLINE DERIVATIVES: A REVIEW. Available at: [Link]

-

Li, J., et al. (2021). Efficient Synthesis and Biological Evaluation of 6-Trifluoroethoxy Functionalized Pteridine Derivatives as EGFR Inhibitors. Medicinal Chemistry. Available at: [Link]

-

Kumar, A., et al. (2025). Quinoline derivatives' biological interest for anti-malarial and anti-cancer activities: an overview. RSC Advances. Available at: [Link]

-

Royal Society of Chemistry. (2025). Quinoline derivatives' biological interest for anti-malarial and anti-cancer activities: an overview. RSC Advances. Available at: [Link]

-

Martínez-Araya, C. (2022). Quinoline Derivatives: Promising Antioxidants with Neuroprotective Potential. Molecules. Available at: [Link]

-

MDPI. (2025). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. Molecules. Available at: [Link]

-

MDPI. (2025). An Overview of Quinolones as Potential Drugs: Synthesis, Reactivity and Biological Activities. Molecules. Available at: [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]

- 3. Quinoline derivatives' biological interest for anti-malarial and anti-cancer activities: an overview - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 4. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. Target-Identification-Phenotypic-Screening - Discovery On Target [discoveryontarget.com]

- 7. pfizer.com [pfizer.com]

- 8. Small-molecule affinity chromatography coupled mass spectrometry for drug target deconvolution - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. A novel approach for target deconvolution from phenotype-based screening using knowledge graph - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Targeting disease: Computational approaches for drug target identification - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Small-molecule Target and Pathway Identification | Broad Institute [broadinstitute.org]

- 13. Affinity-based target identification for bioactive small molecules - MedChemComm (RSC Publishing) [pubs.rsc.org]

- 14. pubs.acs.org [pubs.acs.org]

- 15. pubs.acs.org [pubs.acs.org]

- 16. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]

- 17. Unmodified methodologies in target discovery for small molecule drugs: A rising star [ccspublishing.org.cn]

- 18. Chemoproteomics Workflows | Thermo Fisher Scientific - KR [thermofisher.com]

- 19. Efficient Synthesis and Biological Evaluation of 6-Trifluoroethoxy Functionalized Pteridine Derivatives as EGFR Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. Kinome Profiling Service | MtoZ Biolabs [mtoz-biolabs.com]

- 21. reactionbiology.com [reactionbiology.com]

- 22. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]

- 23. assayquant.com [assayquant.com]

- 24. KinomeView Profiling | Cell Signaling Technology [cellsignal.com]

- 25. books.rsc.org [books.rsc.org]

Crystal structure and X-ray crystallography of 6-(Trifluoromethoxy)quinolin-3-ol

An In-depth Technical Guide to the Crystal Structure and X-ray Crystallography of 6-(Trifluoromethoxy)quinolin-3-ol

Authored by: A Senior Application Scientist

Foreword: The quinoline scaffold is a cornerstone in medicinal chemistry, forming the structural basis for a multitude of therapeutic agents. The strategic introduction of fluorine-containing substituents, such as the trifluoromethoxy group, is a well-established strategy to modulate a molecule's physicochemical and pharmacological properties, often enhancing metabolic stability, lipophilicity, and binding affinity.[1] This guide provides a comprehensive, field-proven framework for the synthesis, crystallization, and structural elucidation of 6-(Trifluoromethoxy)quinolin-3-ol via single-crystal X-ray diffraction. While a definitive crystal structure for this specific molecule is not yet publicly available, this document serves as an authoritative protocol for its determination, grounded in established methodologies and data from closely related analogues.

Strategic Overview: From Synthesis to Structure

The successful determination of a small molecule's crystal structure is a multi-stage process that demands precision at every step. The logical flow of this endeavor, from initial synthesis to final structural analysis, is paramount. Each subsequent step relies on the quality and success of the preceding one. This guide is structured to mirror this workflow, providing not just the "how" but the critical "why" behind each experimental choice.

Caption: Workflow for the structural elucidation of 6-(Trifluoromethoxy)quinolin-3-ol.

Synthesis and Characterization: The Foundation

A high-quality crystal can only be grown from high-purity material. Therefore, the synthesis and subsequent purification of 6-(Trifluoromethoxy)quinolin-3-ol is the critical first phase. While multiple synthetic routes to quinoline derivatives exist, a common and effective strategy involves the cyclization of appropriately substituted anilines.

Proposed Synthetic Protocol

A plausible synthetic approach would begin with a commercially available substituted aniline, leading to the construction of the quinoline core.

Step-by-Step Synthesis:

-

Starting Materials: 4-(Trifluoromethoxy)aniline and diethyl malonate.

-

Reaction: A Gould-Jacobs reaction provides a robust method for constructing the quinoline core. This involves the condensation of the aniline with diethyl malonate, followed by thermal cyclization.

-

Hydrolysis and Decarboxylation: The resulting ester is then hydrolyzed and decarboxylated to yield the target 6-(trifluoromethoxy)quinolin-3-ol.

-

Purification: The crude product must be purified to ≥98% purity, as determined by NMR and LC-MS. Column chromatography on silica gel is typically effective.[2]

Spectroscopic Confirmation

Before attempting crystallization, the identity and purity of the synthesized compound must be unequivocally confirmed.

| Technique | Expected Observations |

| ¹H NMR | Aromatic protons of the quinoline ring system and the hydroxyl proton. The absence of signals from starting materials and reaction byproducts is crucial. |

| ¹³C NMR | Signals corresponding to the ten carbon atoms of the quinoline core, with the carbon attached to the trifluoromethoxy group appearing as a quartet due to C-F coupling.[3] |

| ¹⁹F NMR | A singlet corresponding to the -OCF₃ group.[3] |

| Mass Spectrometry | A molecular ion peak corresponding to the exact mass of C₁₀H₆F₃NO₂ (M.W. 229.16 g/mol ). |

| FT-IR Spectroscopy | Characteristic vibrational bands for O-H (hydroxyl), C-O (ether), and C-F bonds, as well as aromatic C-H and C=C stretching.[4] |

Single Crystal Growth: The Art and Science

Growing a single crystal suitable for X-ray diffraction is often the most challenging step. It requires a systematic approach to screen for optimal conditions.

Rationale for Crystallization Techniques

For a small organic molecule like 6-(Trifluoromethoxy)quinolin-3-ol, slow evaporation and vapor diffusion are the most common and effective techniques. The key is to allow the molecules to slowly and orderly arrange themselves into a crystal lattice.

Experimental Protocol for Crystal Growth

-

Solvent Selection: Begin by testing the solubility of the purified compound in a range of solvents (e.g., ethanol, methanol, acetone, ethyl acetate, dichloromethane, and mixtures thereof). A good starting point is a solvent in which the compound is moderately soluble.

-

Slow Evaporation:

-

Prepare a nearly saturated solution of the compound in a chosen solvent in a small, clean vial.

-

Cover the vial with a cap containing a few small pinholes to allow for slow solvent evaporation.

-

Place the vial in a vibration-free environment and monitor for crystal growth over several days to weeks.

-

-

Vapor Diffusion:

-

Prepare a saturated solution of the compound in a suitable solvent (the "precipitant" solvent in which it is less soluble is needed).

-

Place a small drop of this solution on a siliconized glass slide.

-

In a sealed chamber, place a reservoir of a solvent in which the compound is highly soluble (the "anti-solvent").

-

Invert the slide over the reservoir. The slow diffusion of the anti-solvent vapor into the drop will gradually decrease the solubility, promoting crystal growth.

-

X-ray Crystallography: Unveiling the Structure

Once a suitable single crystal (typically 0.1-0.3 mm in size, with well-defined faces) is obtained, the process of X-ray diffraction can begin.

Data Collection

The crystal is mounted on a goniometer and cooled to a low temperature (typically 100 K) in a stream of nitrogen gas to minimize thermal motion and radiation damage.[5] A modern diffractometer equipped with a microfocus X-ray source and a sensitive detector is then used to collect the diffraction data.[5]

Protocol:

-

Crystal Mounting: A suitable crystal is selected under a microscope and mounted on a loop.

-

Data Collection Strategy: A series of diffraction images are collected as the crystal is rotated in the X-ray beam. Software is used to determine the optimal data collection strategy to ensure complete and redundant data.

-

Data Integration: The collected images are processed to measure the intensities of the thousands of diffraction spots.

Structure Solution and Refinement

The integrated diffraction data is used to solve and refine the crystal structure.

Caption: The process of solving and refining a crystal structure.

Procedure:

-

Space Group Determination: The symmetry of the diffraction pattern allows for the determination of the crystal's space group.

-

Structure Solution: For small molecules, "direct methods" are typically used to solve the phase problem and generate an initial electron density map.

-

Model Building: An initial atomic model is built into the electron density map.

-

Refinement: The positions and thermal parameters of the atoms are refined using a least-squares method to achieve the best fit between the observed diffraction data and the data calculated from the model. The quality of the final model is assessed using metrics like the R-factor.

Hypothetical Crystallographic Data

Based on structures of similar quinoline derivatives, the following is a table of expected crystallographic parameters for 6-(Trifluoromethoxy)quinolin-3-ol.[6][7]

| Parameter | Expected Value |

| Crystal System | Monoclinic or Orthorhombic |

| Space Group | P2₁/c or P2₁2₁2₁ |

| a (Å) | 10-15 |

| b (Å) | 5-10 |

| c (Å) | 15-20 |

| β (°) (if monoclinic) | 90-105 |

| Volume (ų) | 1500-2000 |

| Z (molecules/cell) | 4 or 8 |

| Calculated Density (g/cm³) | 1.5-1.7 |

| Final R-factor (R₁) | < 0.05 |

Conclusion and Outlook

This guide has outlined a robust and scientifically sound pathway for the determination of the crystal structure of 6-(Trifluoromethoxy)quinolin-3-ol. By following these detailed protocols for synthesis, purification, crystal growth, and X-ray analysis, researchers can successfully elucidate its three-dimensional atomic arrangement. This structural information is invaluable for understanding its intermolecular interactions, solid-state packing, and for providing a rational basis for its further development in drug discovery and materials science. The resulting crystal structure will serve as a critical data point in the broader study of fluorinated quinoline derivatives.

References

-

Fujisaka, A., Aomatsu, D., Kakutani, Y., Ter, R., & Hanamoto, T. (2022). Synthesis of Trifluoromethyl Derivatives of Quinoline and Isoquinoline. HETEROCYCLES, 104(3), 572. Retrieved from [Link]

-

Dutkiewicz, G., Mayekar, A. N., Yathirajan, H. S., Narayana, B., & Kubicki, M. (2010). 2-(4-Methoxyphenyl)-6-trifluoromethyl-1H-pyrrolo[3,2-c]quinoline monohydrate. Acta Crystallographica Section E: Crystallographic Communications, 66(6), o1111–o1112. Retrieved from [Link]

-

Malaria World. (2022). Journal of Physics and Chemistry of Solids. Retrieved from [Link]

-

Beilstein Journals. (2021). Photophysical, photostability, and ROS generation properties of new trifluoromethylated quinoline-phenol Schiff bases. Retrieved from [Link]

-

Elumalai, K., et al. (2017). Crystal structure analysis of 6-amino-5-(6-fluoro-3-phenylisoxazolo[5,4-b]quinolin-4-yl)-1,3-dimethylpyrimidine-2,4(1H,3H)-dione. International Journal of ChemTech Research, 10(4), 190-194. Retrieved from [Link]

-

Doron Scientific. (2023). 6-(Trifluoromethoxy)quinolin-3-ol. Retrieved from [Link]

-

PMC. (n.d.). Synthesis, spectral characterization, crystal structure and computational investigation of 2-formyl-6-methoxy-3-carbethoxy quinoline as potential SARS-CoV inhibitor. Retrieved from [Link]

-

ResearchGate. (n.d.). Structure, Spectroscopic and Quantum Chemical Investigations of 4-Amino-2-Methyl-8-(Trifluoromethyl)Quinoline. Retrieved from [Link]

-

Princeton University. (2017). X-ray Data Collection - Macromolecular Crystallography Core Facility. Retrieved from [Link]

-

PMC. (n.d.). Synthesis, Characterization, and X-ray Crystallography, of the First Cyclohexadienyl Trifluoromethyl Metal Complex (η5-C6H7)Fe(CO)2CF3. Retrieved from [Link]

-

. (2022). Color Polymorphs of ROY-ol. Retrieved from [Link]

-

Sharma, R., et al. (2022). Synthesis, X-ray crystal structure, DFT, Hirshfeld surfaces, energy frameworks, and molecular docking analysis of a bicyclic ortho-aminocarbonitrile derivative. European Journal of Chemistry, 13(2), 135-144. Retrieved from [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. BJOC - Photophysical, photostability, and ROS generation properties of new trifluoromethylated quinoline-phenol Schiff bases [beilstein-journals.org]

- 4. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]

- 5. Macromolecular Crystallography: X-ray Data Collection [mol-xray.princeton.edu]

- 6. researchgate.net [researchgate.net]

- 7. sphinxsai.com [sphinxsai.com]

Application Note: Optimized Solvation and Cell Culture Delivery Protocol for 6-(Trifluoromethoxy)quinolin-3-ol

Introduction & Physicochemical Context

The introduction of lipophilic small molecules into aqueous in vitro systems is a fundamental challenge in drug discovery and molecular biology. 6-(Trifluoromethoxy)quinolin-3-ol (CAS: 1261868-42-1) is a fluorinated quinoline derivative characterized by a highly lipophilic trifluoromethoxy (-OCF₃) group and a hydrogen-bond donating hydroxyl (-OH) group [1].

While the -OCF₃ moiety significantly enhances the compound's metabolic stability and membrane permeability, it drastically reduces its aqueous solubility. Consequently, Dimethyl Sulfoxide (DMSO) is required as a carrier solvent. DMSO possesses a high dielectric constant and acts as a potent hydrogen-bond acceptor, effectively solvating the quinoline core. However, improper introduction of the DMSO-solvated compound into high-salt cell culture media often leads to localized precipitation (the "salting-out" effect) and unpredictable assay variability [2].

This application note provides a self-validating, step-by-step protocol for the preparation, storage, and aqueous delivery of 6-(Trifluoromethoxy)quinolin-3-ol, ensuring maximum bioavailability while mitigating solvent-induced cytotoxicity.

Table 1: Physicochemical Profile of 6-(Trifluoromethoxy)quinolin-3-ol

| Property | Value | Implication for Cell Culture Handling |

| Molecular Weight | 229.16 g/mol | Requires 2.29 mg per mL of DMSO to achieve a 10 mM stock. |

| Chemical Structure | Quinoline core with -OCF₃ and -OH | Highly lipophilic; prone to rapid precipitation in aqueous buffers. |

| H-Bond Donors/Acceptors | 1 / 4 | Interacts strongly with polar aprotic solvents (DMSO). |

| Optimal Primary Solvent | Anhydrous DMSO (>99.9%) | Hygroscopic water absorption will prematurely crash the compound. |

Solvation Workflow & Causality

The following workflow illustrates the critical path from dry powder to in vitro application. The methodology is designed around the principle of gradual dielectric transition . By creating intermediate DMSO dilutions before introducing the compound to the aqueous media, we prevent the sudden thermodynamic shock that causes micro-crystal formation.

Workflow for the solvation and aqueous delivery of 6-(Trifluoromethoxy)quinolin-3-ol.

Step-by-Step Methodology

Phase 1: Master Stock Preparation (10 mM)

Causality: DMSO is highly hygroscopic. If standard laboratory-grade DMSO is used, ambient humidity will introduce water into the stock, drastically reducing the solubility limit of the fluorinated quinoline and causing invisible micro-aggregates.

-

Equilibration: Allow the vial of 6-(Trifluoromethoxy)quinolin-3-ol powder to equilibrate to room temperature in a desiccator before opening. This prevents condensation from forming on the cold powder.

-

Weighing: Weigh the desired amount of compound (e.g., 2.29 mg for 1 mL of a 10 mM stock).

-

Solvation: Add the corresponding volume of Anhydrous DMSO (≥99.9% purity, sterile-filtered) .

-

Homogenization: Vortex vigorously for 30 seconds. If the solution is not entirely clear, place the tube in a water-bath sonicator at room temperature for 5 minutes. The mechanical cavitation will disrupt any remaining lattice structures.

-

Aliquoting: Divide the master stock into 10–50 µL single-use aliquots in opaque or amber microcentrifuge tubes (quinoline derivatives can exhibit photo-degradation over time). Store immediately at -20°C or -80°C. Never subject the master stock to repeated freeze-thaw cycles.

Phase 2: Intermediate Dilution (The "1000X" Strategy)

Causality: Attempting to pipette sub-microliter volumes of a highly concentrated stock directly into cell culture media leads to massive volumetric errors and localized high-concentration zones where the compound will immediately precipitate.

-

Thaw a single aliquot of the 10 mM master stock at room temperature.

-

Determine your target final assay concentration (e.g., 5 µM).

-

Prepare a "1000X" intermediate stock in pure DMSO. For a 5 µM final concentration, dilute the 10 mM stock to 5 mM using anhydrous DMSO.

Phase 3: Aqueous Introduction (Media Preparation)

Causality: Cold media has a lower saturation point. Adding the compound to cold media, or adding media directly onto the DMSO droplet, induces the "salting-out" effect due to the high ionic strength of the buffer [2].

-

Pre-warm the complete cell culture media (containing FBS and supplements) to 37°C. The presence of serum proteins (like BSA) acts as a carrier, binding the lipophilic -OCF₃ group and preventing precipitation.

-

Dropwise Addition: While gently vortexing or swirling the tube of pre-warmed media, add the 1000X DMSO intermediate stock dropwise (e.g., 1 µL of DMSO stock per 999 µL of media).

-

Immediate Application: Apply the compound-laced media to the cell culture vessels immediately. Do not let the aqueous mixture sit on the benchtop for prolonged periods, as thermodynamic equilibrium may eventually favor crystallization.

DMSO Cytotoxicity & Experimental Controls

DMSO is not biologically inert. At concentrations above 0.1% (v/v), it acts as a membrane fluidizer, alters lipid bilayer dynamics, and can induce the cleavage of caspase-3 and PARP-1, leading to apoptosis in sensitive cell lines (such as primary fibroblast-like synoviocytes) [3].

To ensure the scientific integrity of your assay, the final DMSO concentration must be strictly controlled, and a self-validating vehicle control must be employed.

Table 2: DMSO Cytotoxicity Thresholds in Cell Culture

| Final DMSO Concentration (v/v) | Biological Impact | Recommendation |

| ≤ 0.05% | Negligible impact on viability or transcriptomics. | Ideal for primary cells and stem cells. |

| 0.1% | Generally safe; minor transcriptomic shifts possible. | Standard limit for immortalized cell lines. |

| 0.2% - 0.5% | Potential growth delay; ROS generation; mild toxicity. | Use with caution; strictly requires vehicle normalization. |

| > 0.5% | Significant cytotoxicity; apoptotic induction; membrane degradation. | Not Recommended for standard assays [3]. |

Self-Validation System (Quality Control)

To guarantee that your results are caused by 6-(Trifluoromethoxy)quinolin-3-ol and not an artifact of preparation, implement the following checks:

-

Microscopic Validation: Before adding the media to your cells, place a 100 µL drop of the final compound-laced media in a clear 96-well plate. Inspect under an inverted phase-contrast microscope at 40X magnification. Look for needle-like or amorphous micro-crystals. If observed, the compound has "crashed out," and the true soluble concentration is unknown.

-

Strict Vehicle Control: Every experimental plate must contain a vehicle control well. If your highest compound dose requires 0.1% DMSO, the vehicle control must be treated with exactly 0.1% DMSO in media. All phenotypic or viability data (e.g., MTT, CellTiter-Glo) must be normalized to this specific vehicle control, not to untreated cells.